REACTION_SMILES
|
[Br:1][c:2]1[c:3]([NH:9][C:10](=[S:11])[NH2:12])[c:4]([Br:8])[cH:5][cH:6][cH:7]1.[Cl:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[Br:1][c:2]1[c:3]([N:9]=[C:10]=[S:11])[c:4]([Br:8])[cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=S)Nc1c(Br)cccc1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
S=C=Nc1c(Br)cccc1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |